N-(1H-indazol-5-yl)-2-methoxybenzamide
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Overview
Description
N-(1H-indazol-5-yl)-2-methoxybenzamide is a compound that belongs to the class of indazole derivatives. Indazole is a bicyclic structure consisting of a benzene ring fused to a pyrazole ring. Compounds containing the indazole moiety have been found to exhibit a wide range of biological activities, making them of significant interest in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-indazol-5-yl)-2-methoxybenzamide can be achieved through various synthetic routes. One common method involves the condensation of 2-methoxybenzoic acid with 1H-indazole-5-carboxylic acid hydrazide in the presence of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
N-(1H-indazol-5-yl)-2-methoxybenzamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of N-(1H-indazol-5-yl)-2-methoxybenzamide involves its interaction with specific molecular targets. For instance, it may inhibit the activity of certain enzymes by binding to their active sites. This interaction can disrupt the normal function of the enzyme, leading to therapeutic effects such as the inhibition of cancer cell growth .
Comparison with Similar Compounds
Similar Compounds
N-(1H-indazol-5-yl)-2-(6-methylpyridin-2-yl)quinazolin-4-amine: Another indazole derivative with potential anticancer properties.
N-(1H-indazol-5-yl)-2-hydroxybenzamide: Similar structure but with a hydroxyl group instead of a methoxy group, showing different biological activities.
Uniqueness
N-(1H-indazol-5-yl)-2-methoxybenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy group can participate in various chemical reactions, making it a versatile compound for further modifications .
Properties
Molecular Formula |
C15H13N3O2 |
---|---|
Molecular Weight |
267.28 g/mol |
IUPAC Name |
N-(1H-indazol-5-yl)-2-methoxybenzamide |
InChI |
InChI=1S/C15H13N3O2/c1-20-14-5-3-2-4-12(14)15(19)17-11-6-7-13-10(8-11)9-16-18-13/h2-9H,1H3,(H,16,18)(H,17,19) |
InChI Key |
HACYPMFCGMKCQV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC2=CC3=C(C=C2)NN=C3 |
solubility |
0.9 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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